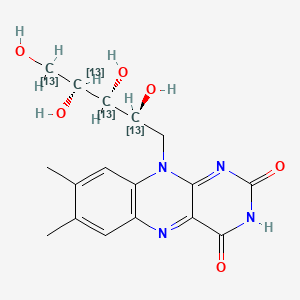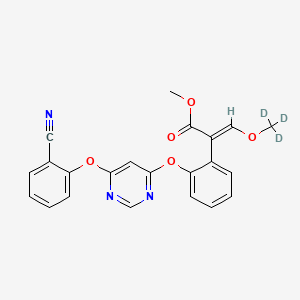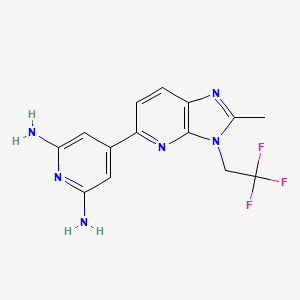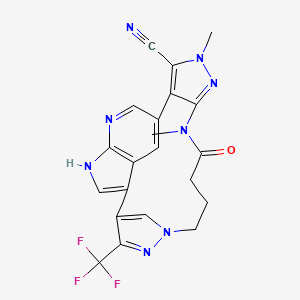
JH-Xiv-68-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-Xiv-68-3 is a selective macrocyclic inhibitor of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. It has shown significant antitumor efficacy in head and neck squamous cell carcinoma cell lines .
Preparation Methods
The synthesis of JH-Xiv-68-3 involves the creation of a macrocyclic structure that selectively inhibits dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that result in the formation of the macrocyclic structure .
Chemical Reactions Analysis
JH-Xiv-68-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the macrocyclic structure, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
JH-Xiv-68-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B.
Biology: Employed in cellular assays to investigate the role of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B in various biological processes.
Medicine: Demonstrates potential as an antitumor agent, particularly in the treatment of head and neck squamous cell carcinoma.
Industry: Utilized in the development of targeted cancer therapies due to its selective inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B .
Mechanism of Action
JH-Xiv-68-3 exerts its effects by selectively inhibiting dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. These kinases play a crucial role in cell cycle regulation and survival of quiescent cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to antitumor effects .
Comparison with Similar Compounds
JH-Xiv-68-3 is unique due to its selective inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. Similar compounds include:
JH-XVII-10: A derivative of this compound with fluorine introduced to block the 2-position, enhancing its selectivity and potency.
These compounds share the common feature of inhibiting dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B but differ in their structural characteristics and specific applications .
Properties
Molecular Formula |
C21H17F3N8O |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H17F3N8O/c1-30-16(33)4-3-5-32-10-14(18(28-32)21(22,23)24)13-9-27-19-12(13)6-11(8-26-19)17-15(7-25)31(2)29-20(17)30/h6,8-10H,3-5H2,1-2H3,(H,26,27) |
InChI Key |
OUWNBPQKRZSLKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCN2C=C(C3=CNC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)C(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
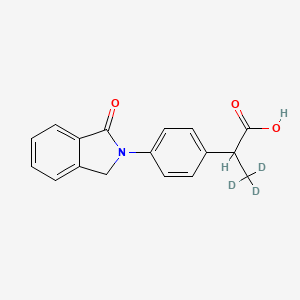
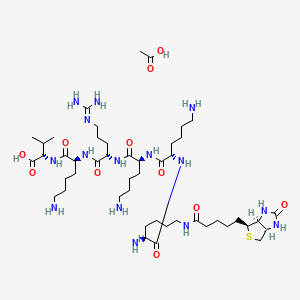
![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)


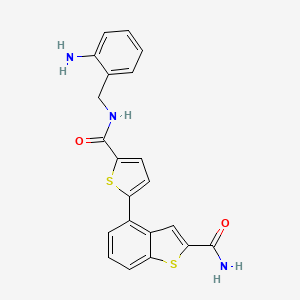
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
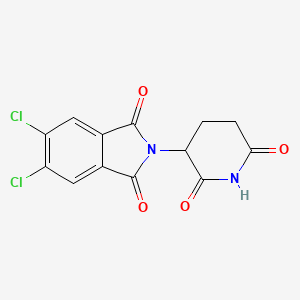
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)

